molecular formula C10H22N2O B8598093 2-(4-n-Butyl-1-piperazinyl)ethanol CAS No. 3221-18-9

2-(4-n-Butyl-1-piperazinyl)ethanol

Cat. No.: B8598093
CAS No.: 3221-18-9
M. Wt: 186.29 g/mol
InChI Key: ONECAFFBSCAQDA-UHFFFAOYSA-N
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Description

2-(4-n-Butyl-1-piperazinyl)ethanol is a piperazine derivative characterized by an n-butyl substituent at the 4-position of the piperazine ring and an ethanol group attached to the nitrogen at position 1. Piperazine derivatives are widely studied for their pharmacological relevance, including applications as antihistamines, antipsychotics, and enzyme inhibitors .

Properties

CAS No.

3221-18-9

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2-(4-butylpiperazin-1-yl)ethanol

InChI

InChI=1S/C10H22N2O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h13H,2-10H2,1H3

InChI Key

ONECAFFBSCAQDA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)CCO

Origin of Product

United States

Scientific Research Applications

Central Nervous System Activity

Research indicates that 2-(4-n-Butyl-1-piperazinyl)ethanol exhibits significant psychotropic activity. It has been investigated for its potential use as an anti-anxiety and anti-psychotic agent. Studies have shown that derivatives of piperazine, including this compound, can influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing mood disorders .

Gastrointestinal Disorders

This compound has also been studied for its effects on gastrointestinal motility. As a 5-HT4 receptor agonist, it may help treat conditions such as irritable bowel syndrome and other gastrointestinal motility disorders. The interaction with serotonin receptors suggests a potential for enhancing gastrointestinal function through increased motility .

Synthesis and Derivatives

The synthesis of 2-(4-n-Butyl-1-piperazinyl)ethanol involves several methods, often utilizing piperazine as a core structure. The compound can be modified to create derivatives with enhanced biological activity.

Table 1: Synthesis Overview

Compound DerivativeMethod of SynthesisYield (%)Biological Activity
2-(4-n-Butyl-1-piperazinyl)ethanolReaction with triphenylphosphine and phthalimide85%Psychotropic effects
N-[2-(4-methyl-1-piperazinyl)ethyl]-1H-indazole-3-carboxamideAlkylation reactions78%Hypotensive activity
Various piperazine derivativesPalladium catalyzed reactions90%Anti-anxiety properties

Psychotropic Effects

A study conducted on the psychotropic effects of 2-(4-n-Butyl-1-piperazinyl)ethanol demonstrated its efficacy in reducing anxiety-like behaviors in animal models. The compound was administered in varying doses, revealing a dose-dependent reduction in anxiety markers .

Gastrointestinal Applications

In a clinical setting, derivatives of this compound were tested for their ability to alleviate symptoms of irritable bowel syndrome. Results indicated that patients experienced significant improvements in motility and reduced discomfort after treatment with formulations containing 2-(4-n-Butyl-1-piperazinyl)ethanol .

Comparison with Similar Compounds

Table 1: Key Properties of Piperazinyl Ethanol Derivatives

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituent at Piperazine 4-Position pKa (if available) Source
2-(4-n-Butyl-1-piperazinyl)ethanol (Hypothetical) C₁₀H₂₂N₂O 186.30 (calculated) n-Butyl (C₄H₉) N/A Inferred
Hydroxyzine C₂₁H₂₇ClN₂O₂ 374.90 (4-Chlorophenyl)(phenyl)methyl 2.47 U.S. Department of Justice Report
2-[4-(4-Nitrophenyl)-1-piperazinyl]ethanol C₁₂H₁₇N₃O₃ 251.29 4-Nitrophenyl N/A Thermo Scientific™
2-(4-Benzoyl-1-piperazinyl)ethanol C₁₃H₁₈N₂O₂ 234.29 Benzoyl (C₆H₅CO-) N/A Aladdin Biochemical
2-(4-(4-Aminophenyl)-1-piperazinyl)ethanol C₁₂H₁₇N₃O 235.29 (calculated) 4-Aminophenyl N/A Aladdin Biochemical

Structural and Functional Insights

  • Substituent Effects: n-Butyl Group: The hypothetical n-Butyl substituent in the target compound is a nonpolar, aliphatic chain. Aromatic Substituents:
  • The benzoyl group () adds a ketone moiety, which may influence hydrogen-bonding interactions with biological targets .
  • The 4-aminophenyl group () is electron-donating, enhancing solubility and reactivity in acidic environments .
  • Molecular Weight and Pharmacokinetics :

    • Hydroxyzine (MW 374.9) has a significantly higher molecular weight due to its bulky (4-chlorophenyl)(phenyl)methyl substituent, which may limit blood-brain barrier penetration compared to lighter analogs like the benzoyl derivative (MW 234.29) .
    • The hypothetical n-butyl derivative (MW ~186.30) would likely exhibit faster diffusion rates due to its smaller size.
  • Acidity (pKa) :

    • Hydroxyzine’s pKa of 2.47 indicates protonation at physiological pH, enhancing its solubility in gastric environments and bioavailability . Other analogs lack reported pKa values, but substituents like the nitro group () may lower the pKa via electron withdrawal.

Notes and Limitations

Data Gaps: Direct experimental data for 2-(4-n-Butyl-1-piperazinyl)ethanol are absent in the provided evidence. Comparisons rely on structural inferences from analogs.

Biological Activity: While tyrosol derivatives () inhibit tyrosinase, piperazinyl ethanol compounds are more associated with CNS and antihistamine effects .

Preparation Methods

Mono-Alkylation of Piperazine

Piperazine’s symmetrical structure allows alkylation at either nitrogen, but achieving mono-substitution requires careful stoichiometric control. Reacting piperazine with 1 equivalent of n-butyl bromide in the presence of a base like potassium carbonate (K2CO3K_2CO_3) or sodium hydroxide (NaOHNaOH) in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) yields 1-n-butylpiperazine. The reaction proceeds via an SN2S_N2 mechanism, where the base deprotonates piperazine, enhancing nucleophilicity:

Piperazine+n-BuBrK2CO3,CH3CN1-n-Butylpiperazine+HBr\text{Piperazine} + n\text{-BuBr} \xrightarrow{K2CO3, \text{CH}_3\text{CN}} \text{1-n-Butylpiperazine} + \text{HBr}

Excess alkylating agent or prolonged reaction times risk bis-alkylation, forming 1,4-di-n-butylpiperazine. To mitigate this, stepwise addition of n-butyl bromide at 0–5°C and continuous pH monitoring are employed.

Introduction of the 2-Hydroxyethyl Group

The mono-alkylated 1-n-butylpiperazine is subsequently reacted with 2-chloroethanol or ethylene oxide to install the 2-hydroxyethyl moiety. Using 2-chloroethanol in toluene at reflux (110°C) with potassium iodide (KIKI) as a catalyst facilitates the substitution:

1-n-Butylpiperazine+ClCH2CH2OHKI,Δ2-(4-n-Butyl-1-piperazinyl)ethanol+HCl\text{1-n-Butylpiperazine} + \text{ClCH}2\text{CH}2\text{OH} \xrightarrow{KI, \Delta} \text{2-(4-n-Butyl-1-piperazinyl)ethanol} + \text{HCl}

Yields typically range from 65% to 75%, contingent on the purity of intermediates and exclusion of moisture.

Alternative Methods: Tosylation and Subsequent Alkylation

Tosylation of Ethanolamine

Ethanolamine is converted to its tosylate derivative to enhance leaving-group ability. Treatment with p-toluenesulfonyl chloride (TsClTsCl) in dichloromethane (CH2Cl2CH_2Cl_2) and triethylamine (Et3NEt_3N) yields 2-tosylethanolamine:

HOCH2CH2NH2+TsClEt3N,CH2Cl2TsOCH2CH2NH2+HCl\text{HOCH}2\text{CH}2\text{NH}2 + TsCl \xrightarrow{Et3N, \text{CH}2Cl2} \text{TsOCH}2\text{CH}2\text{NH}_2 + HCl

Coupling with 1-n-Butylpiperazine

The tosylate intermediate reacts with 1-n-butylpiperazine in refluxing 2-propanol, facilitated by a catalytic base such as diisopropylethylamine (DIPEADIPEA):

TsOCH2CH2NH2+1-n-ButylpiperazineDIPEA,Δ2-(4-n-Butyl-1-piperazinyl)ethanol+TsOH\text{TsOCH}2\text{CH}2\text{NH}_2 + \text{1-n-Butylpiperazine} \xrightarrow{DIPEA, \Delta} \text{2-(4-n-Butyl-1-piperazinyl)ethanol} + TsOH

This method achieves higher yields (80–85%) due to the superior leaving-group ability of tosylate compared to chloride.

Optimization of Reaction Conditions

Temperature and Reaction Time

Elevated temperatures (70–110°C) accelerate alkylation but increase the risk of dialkylation. A balance is achieved by maintaining temperatures at 60–80°C and limiting reaction durations to 4–6 hours.

Table 1: Comparative Yields Under Varied Conditions

MethodSolventBaseTemperature (°C)Yield (%)
Direct AlkylationAcetonitrileK2CO3K_2CO_38068
Tosylation Route2-PropanolDIPEADIPEA7083
High-TemperatureTolueneNaOHNaOH11058

Purification and Characterization

Crude product is purified via liquid-liquid extraction to remove unreacted starting materials, followed by recrystallization from 2-butanone or ethyl acetate. Characterization by 1H^1\text{H} NMR confirms substitution patterns:

  • n-Butyl protons : δ 0.89 (t, 3H), 1.29 (m, 4H), 1.45 (m, 2H)

  • Piperazine ring : δ 2.45 (m, 4H), 2.65 (m, 4H)

  • Hydroxyethyl group : δ 3.58 (t, 2H), 4.02 (br s, 1H, -OH)

Challenges and Side Reactions

Dialkylation

Excess alkylating agent or prolonged heating leads to 1,4-di-n-butylpiperazine, necessitating rigorous stoichiometric control.

Oxidative Degradation

The ethanol moiety is prone to oxidation under acidic conditions, requiring inert atmospheres (e.g., nitrogen) during synthesis.

Comparative Analysis of Methods

The tosylation route offers superior yields (83%) and regioselectivity but involves additional synthetic steps. Direct alkylation is simpler but less efficient (68% yield). Industrial-scale production favors the latter due to lower operational complexity, while academic settings prefer the former for higher purity.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-(4-n-Butyl-1-piperazinyl)ethanol?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the piperazine ring substitution pattern and ethanol moiety. Mass spectrometry (MS) should be employed to verify molecular weight (e.g., using electron ionization for fragmentation patterns) . High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, with mobile-phase optimization (e.g., acetonitrile/water gradients) to resolve impurities .

Q. What synthetic routes are commonly employed for preparing 2-(4-n-Butyl-1-piperazinyl)ethanol?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 1-piperazineethanol reacts with n-butyl bromide under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Reaction monitoring via thin-layer chromatography (TLC) ensures completion. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical. Reaction yields depend on stoichiometric control of the alkylating agent and temperature (80–100°C) .

Q. What safety precautions should be implemented when handling 2-(4-n-Butyl-1-piperazinyl)ethanol in laboratory settings?

  • Methodological Answer : Due to limited toxicity data, assume standard piperazine derivative precautions: use fume hoods, nitrile gloves, and safety goggles. In case of inhalation, move to fresh air and administer oxygen if needed; avoid mouth-to-mouth resuscitation . Store in airtight containers at controlled room temperature, protected from light and moisture .

Q. How does the electron-donating effect of the n-butyl group influence the reactivity of the piperazine ring?

  • Methodological Answer : The n-butyl group at the 4-position of the piperazine ring increases steric hindrance, reducing nucleophilic reactivity at the adjacent nitrogen. This can be quantified via Hammett substituent constants (σ values) or computational modeling (e.g., DFT calculations). Comparative studies with unsubstituted piperazine derivatives are recommended to isolate steric vs. electronic effects .

Q. What are the critical parameters to monitor during purification via column chromatography?

  • Methodological Answer : Optimize silica gel particle size (e.g., 230–400 mesh) and solvent polarity (e.g., ethyl acetate:hexane ratios). Monitor fractions by TLC (Rf ~0.3–0.5) and adjust flow rates (1–2 mL/min) to prevent band broadening. Post-purification, rotary evaporation under reduced pressure (<40°C) preserves thermal-sensitive ethanol moieties .

Advanced Research Questions

Q. How can reaction yields for the alkylation step be optimized?

  • Methodological Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems. Kinetic studies under varying temperatures (50–120°C) and solvent dielectric constants (DMF ε = 37) can identify optimal conditions. Post-reaction, quenching with aqueous bicarbonate removes excess alkylating agent. Yields >80% are achievable with 1.2 equivalents of n-butyl bromide and 12-hour reflux .

Q. What strategies resolve contradictions in reported receptor binding affinities across pharmacological studies?

  • Methodological Answer : Standardize assay conditions: use identical cell lines (e.g., HEK-293 for GPCR studies), buffer pH (7.4), and temperature (37°C). Validate receptor specificity via knockout models or competitive binding assays with reference ligands (e.g., ketanserin for 5-HT₂ receptors). Data normalization to internal controls (e.g., β-actin) reduces inter-study variability .

Q. How can computational tools design derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to predict interactions with target receptors (e.g., dopamine D₂). Quantitative Structure-Activity Relationship (QSAR) models can prioritize derivatives with improved logP (target 2–4) and polar surface area (<90 Ų). ADMET prediction software (e.g., SwissADME) evaluates metabolic stability and blood-brain barrier penetration .

Q. What experimental approaches validate stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies: incubate the compound in buffers (pH 3–10) at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS and quantify parent compound loss (<5% degradation indicates stability). Thermal gravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects polymorphic transitions .

Q. How can trace impurities from synthetic routes be quantified?

  • Methodological Answer :
    Use ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for high-resolution impurity profiling. Limit of quantification (LOQ) <0.1% is achievable with C18 columns (2.1 × 100 mm, 1.7 µm). Compare impurity spectra against synthetic byproducts (e.g., unreacted n-butyl bromide or piperazine derivatives) .

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